

The Cell Permeability of SAHM1 TFA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAHM1 TFA

Cat. No.: B2360431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 TFA (Stapled α -Helical Peptide derived from Mastermind-like 1 Trifluoroacetate) is a synthetic, cell-permeable peptide designed to inhibit the Notch signaling pathway.^[1] By stabilizing the α -helical structure of a key protein-protein interaction domain, SAHM1 effectively disrupts the formation of the Notch transactivation complex, a critical step in the propagation of Notch signaling.^{[1][2]} Dysregulation of the Notch pathway is implicated in a variety of diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma, making SAHM1 a valuable tool for research and a potential therapeutic agent.^{[2][3][4][5]} This technical guide provides an in-depth overview of the cell permeability of **SAHM1 TFA**, including available quantitative data, experimental protocols for its assessment, and a detailed visualization of its mechanism of action.

Quantitative Data on SAHM1 TFA Activity

While direct quantitative metrics of **SAHM1 TFA** cell permeability, such as intracellular concentration or permeability coefficients, are not extensively published, its biological activity within cells provides strong evidence of its ability to cross the cell membrane and engage its intracellular target. The following table summarizes key quantitative data related to the biological effects of SAHM1, demonstrating its intracellular efficacy.

Parameter	Cell Line / Model	Value	Reference
IC50 for Notch1-dependent reporter gene repression	Human T-ALL cells	6.5 ± 1.6 µM	[2]
Reduction in HES1 mRNA levels	KOPT-K1 T-ALL cells (treated with 20 µM SAHM1 for 24h)	Significant decrease	[2]
Reduction in MYC mRNA levels	KOPT-K1 T-ALL cells (treated with 20 µM SAHM1 for 24h)	Significant decrease	[2]
Reduction in DTX1 mRNA levels	KOPT-K1 T-ALL cells (treated with 20 µM SAHM1 for 24h)	Significant decrease	[2]
Inhibition of T-ALL cell proliferation	Various human T-ALL cell lines (treated with 15 µM SAHM1)	Marked reduction	[2]
Induction of apoptosis (Caspase 3/7 activation)	Sensitive T-ALL cell lines	Significant increase	[2]

Mechanism of Cellular Uptake

Hydrocarbon-stapled peptides like SAHM1 are generally understood to enter cells through endocytosis.[6] This process is thought to be independent of clathrin and caveolin but may involve interactions with sulfated proteoglycans on the cell surface.[6] The key physical properties influencing the cell penetration of stapled peptides are the staple type and the formal charge.[6] Increased hydrophobicity, conferred by the hydrocarbon staple, is also a significant driver of cellular uptake.[7]

Experimental Protocols

While specific, detailed protocols for quantifying **SAHM1 TFA** permeability are not readily available in the literature, the following methodologies, adapted from general practices for

studying stapled peptide cell entry, can be employed.

Protocol 1: Qualitative Assessment of SAHM1 TFA Uptake by Fluorescence Microscopy

This protocol provides a method to visualize the cellular uptake of a fluorescently labeled version of **SAHM1 TFA**.

Materials:

- Fluorescently labeled **SAHM1 TFA** (e.g., FITC-**SAHM1 TFA**)
- Cell line of interest (e.g., KOPT-K1 T-ALL cells)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixing
- DAPI for nuclear counterstaining
- Fluorescence microscope

Procedure:

- **Cell Seeding:** Seed the cells of interest onto glass coverslips in a multi-well plate and allow them to adhere overnight.
- **Peptide Incubation:** Treat the cells with varying concentrations of FITC-**SAHM1 TFA** (e.g., 1-10 μ M) in complete culture medium. Include an untreated control. Incubate for a defined period (e.g., 4 hours).
- **Washing:** Gently wash the cells three times with ice-cold PBS to remove extracellular peptide.
- **Fixation:** Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

- Permeabilization (Optional): If needed, permeabilize the cells with a detergent like Triton X-100 to allow for intracellular staining.
- Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
- Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. The green fluorescence from FITC-**SAHM1 TFA** will indicate its intracellular localization.

Protocol 2: Quantitative Analysis of **SAHM1 TFA** Uptake by High-Throughput Epifluorescence Microscopy

This protocol allows for a more quantitative measurement of intracellular peptide accumulation.

Materials:

- Fluorescently labeled **SAHM1 TFA** (e.g., FITC-**SAHM1 TFA**)
- Cell line of interest
- 96-well imaging plates
- High-content imaging system (e.g., ImageXpress Micro)
- Image analysis software

Procedure:

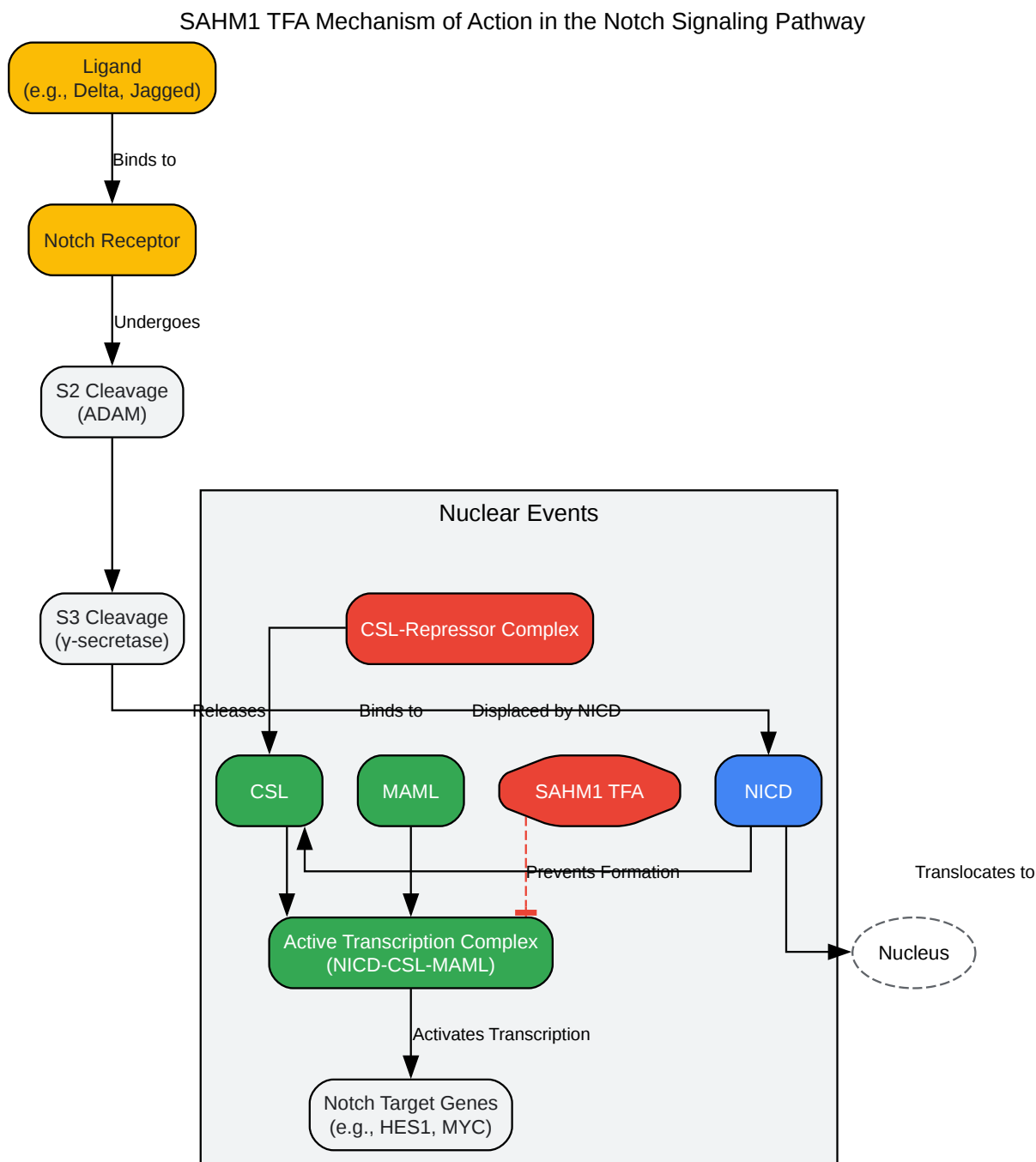
- Cell Seeding: Seed cells into a 96-well imaging plate.
- Peptide Treatment: Treat cells with a dilution series of FITC-**SAHM1 TFA**.
- Incubation: Incubate for the desired time.
- Washing: Wash cells with PBS.
- Staining: Stain with a nuclear stain (e.g., Hoechst).

- **Imaging:** Acquire images using a high-content imaging system.
- **Image Analysis:** Use image analysis software to identify individual cells based on the nuclear stain and quantify the mean fluorescence intensity of FITC-**SAHM1 TFA** within each cell. This provides a quantitative measure of peptide uptake.

Signaling Pathway and Mechanism of Action

SAHM1 TFA functions by directly interfering with the assembly of the Notch transactivation complex. In the canonical Notch signaling pathway, ligand binding to the Notch receptor leads to a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This ternary complex then recruits other co-activators to drive the transcription of Notch target genes. **SAHM1** is a stapled peptide derived from a region of MAML1 that binds to the NICD-CSL complex. By mimicking this binding domain, **SAHM1** competitively inhibits the recruitment of endogenous MAML proteins, thereby preventing the formation of a functional transactivation complex and suppressing the expression of Notch target genes.

Diagram: Inhibition of the Notch Signaling Pathway by **SAHM1 TFA**



[Click to download full resolution via product page](#)

Caption: **SAHM1 TFA** inhibits Notch signaling by preventing transcription complex formation.

Conclusion

SAHM1 TFA is a potent, cell-permeable inhibitor of the Notch signaling pathway. While direct quantitative data on its permeability is limited, its demonstrated intracellular activity in repressing Notch target genes and inducing apoptosis in cancer cells underscores its ability to effectively cross the cell membrane. The provided experimental protocols offer a framework for researchers to further investigate and quantify the cell permeability of **SAHM1 TFA** in their specific systems of interest. The detailed understanding of its mechanism of action, visualized in the signaling pathway diagram, solidifies its utility as a critical tool for studying Notch-dependent biological processes and as a promising candidate for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Notch pathway inhibitor stapled α -helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of the NOTCH transcription factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Notch pathway inhibitor stapled α -helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Cell Permeability of SAHM1 TFA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2360431#understanding-the-cell-permeability-of-sahm1-tfa\]](https://www.benchchem.com/product/b2360431#understanding-the-cell-permeability-of-sahm1-tfa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com